molecular formula C24H18N4 B3296965 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole CAS No. 894085-99-5

1',3',5'-Triphenyl-1'H-1,4'-bipyrazole

Cat. No.: B3296965
CAS No.: 894085-99-5
M. Wt: 362.4 g/mol
InChI Key: YGEDFNCNIQNZNA-UHFFFAOYSA-N
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Description

1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole is a complex organic compound known for its unique structure and versatile applications. It consists of a bipyrazole core with three phenyl groups attached at the 1’, 3’, and 5’ positions. This compound is of significant interest in the fields of organic chemistry and materials science due to its potential as a ligand in various catalytic processes.

Mechanism of Action

Target of Action

The primary target of 1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole, also known as 1,4’-BI-1H-PYRAZOLE, 1’,3’,5’-TRIPHENYL-, is palladium . This compound acts as a ligand in palladium-catalyzed amination reactions .

Mode of Action

1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole interacts with its target by catalyzing C-O coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols . It works best when the palladium source is Pd2 (dba)3 .

Biochemical Pathways

The compound affects the biochemical pathway of C-O coupling reactions . This reaction is crucial in the synthesis of various organic compounds. The downstream effects include the formation of new C-O bonds, which can lead to the creation of a wide range of organic compounds.

Result of Action

The molecular effect of 1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole’s action is the formation of new C-O bonds . This can lead to the synthesis of various organic compounds. On a cellular level, the effects would depend on the specific compounds that are synthesized as a result of these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,6-dibenzoylpyrazine with phenylhydrazine under acidic conditions to form the desired bipyrazole structure. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently .

Industrial Production Methods: Industrial production of 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Scientific Research Applications

1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole has several scientific research applications:

Comparison with Similar Compounds

  • 5-(Di-tert-butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole
  • 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole
  • 5-(Di(1-adamantyl)phosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole

Uniqueness: 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole is unique due to its specific arrangement of phenyl groups and its ability to form stable complexes with a variety of metal ions. This makes it particularly effective as a ligand in catalytic processes, offering advantages in terms of selectivity and efficiency compared to similar compounds .

Properties

IUPAC Name

1,3,5-triphenyl-4-pyrazol-1-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4/c1-4-11-19(12-5-1)22-24(27-18-10-17-25-27)23(20-13-6-2-7-14-20)28(26-22)21-15-8-3-9-16-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEDFNCNIQNZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723208
Record name 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894085-99-5
Record name 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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